2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-methoxy-1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-5(12(13)14)3-2-4-6(7)16-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXEGMYVONDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific conditions of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in the inflammatory response, leading to changes in cytokine production. Additionally, this compound can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cell viability and function, with some cells exhibiting increased oxidative stress and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s lipophilicity also affects its distribution, with higher lipophilicity leading to greater accumulation in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Biological Activity
2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the trifluoromethoxy and nitro groups are introduced onto a methoxy-substituted benzene ring. The use of various solvents and reagents can influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activities. For instance, derivatives containing nitro groups have been shown to possess significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that nitro-containing compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to other bioactive compounds. In vitro studies have revealed that related compounds exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage DNA and proteins. Additionally, the trifluoromethoxy group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
| Parameter | Description |
|---|---|
| Absorption | Rapid absorption through gastrointestinal tract |
| Distribution | High distribution volume due to lipophilicity |
| Metabolism | Metabolized primarily via cytochrome P450 enzymes |
| Excretion | Primarily excreted via urine |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Activity : A study on a series of nitro-substituted benzene derivatives indicated that modifications at the para position significantly enhanced antibacterial activity against resistant strains .
- Anticancer Screening : In a screening of various substituted benzene derivatives, compounds structurally related to this compound showed IC50 values in the low micromolar range against multiple cancer cell lines .
- Mechanistic Insights : Research utilizing deuterium labeling has elucidated the metabolic pathways involved in the activation of nitro groups within similar compounds, highlighting their role in generating reactive oxygen species (ROS) that contribute to cytotoxicity .
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its nitro and trifluoromethoxy functionalities enable the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of antitubercular agents that demonstrate activity against both active and dormant strains of Mycobacterium tuberculosis. Studies indicate that derivatives of this compound can overcome multidrug resistance, thus presenting a novel mechanism for tuberculosis treatment .
Case Study: Antitubercular Activity
- Objective: To evaluate the efficacy of biphenyl analogues derived from 2-methoxy-1-nitro-3-(trifluoromethoxy)benzene.
- Findings: The compounds exhibited significant antitubercular activity in both susceptible and resistant strains of M. tuberculosis, suggesting potential for clinical application .
Agricultural Chemicals
In agriculture, this compound is employed in formulating agrochemicals such as herbicides and insecticides. Its unique chemical properties enhance the efficacy of these products while reducing their environmental impact. The trifluoromethoxy group contributes to improved bioactivity and stability under various environmental conditions.
Application Table: Agrochemical Formulations
| Agrochemical Type | Active Ingredient | Function |
|---|---|---|
| Herbicide | This compound | Inhibits weed growth |
| Insecticide | Trifluoromethoxy derivatives | Targets pest populations |
Material Science
The compound is valuable in material science for creating advanced materials, including polymers and coatings. Its incorporation into materials enhances durability and resistance to degradation, making it suitable for various industrial applications.
Material Properties Comparison
| Material | Property Enhanced | Application |
|---|---|---|
| Coatings | Chemical resistance | Protective coatings for surfaces |
| Polymers | Thermal stability | High-performance plastics |
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent for detecting and quantifying other substances. Its use is critical in quality control processes across multiple industries.
Analytical Applications Table
| Technique | Reagent Used | Purpose |
|---|---|---|
| Chromatography | This compound | Separation of compounds |
| Spectroscopy | Nitro derivatives | Identification of chemical structures |
Research Applications
This compound is extensively utilized in both academic and industrial research to study reaction mechanisms and the behavior of fluorinated compounds. Research findings indicate that understanding these mechanisms can lead to innovative applications across various fields.
Research Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
1,2,3-Trimethoxy-5-((trifluoromethoxy)methyl)benzene (Compound 29)
- Molecular Weight : 289.07 g/mol
- Substituents : Three methoxy groups (positions 1,2,3) and a trifluoromethoxymethyl group (-CH₂OCF₃) at position 3.
- Key Differences : The trifluoromethoxymethyl group introduces steric bulk compared to the trifluoromethoxy group in the target compound. The electron-donating methoxy groups dominate the electronic profile, making this compound less electron-deficient than 2-methoxy-1-nitro-3-(trifluoromethoxy)benzene.
- Physical State : Solid (vs. liquid/oil for many trifluoromethoxy derivatives), likely due to increased symmetry and intermolecular interactions .
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (CAS: 1417569-47-1)
- Substituents : Nitro group (position 2), trichloromethoxy (-OCH₂Cl₃) at position 1, and trifluoromethyl (-CF₃) at position 3 .
- Key Differences : The trichloromethoxy group is less electronegative than trifluoromethoxy, altering reactivity in electrophilic substitutions. The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than -OCF₃, further deactivating the aromatic ring.
- Applications : Likely used in halogen-rich environments for specialized syntheses, contrasting with the target compound’s utility in directing-group-assisted reactions .
1-Fluoro-3-(trifluoromethoxy)benzene
- Substituents : Fluorine (-F) at position 1 and trifluoromethoxy (-OCF₃) at position 3 .
- Key Differences : The absence of a nitro group reduces electron deficiency, making this compound more reactive toward electrophilic aromatic substitution. Fluorine’s ortho/para-directing nature contrasts with the meta-directing effects of nitro groups in the target compound.
Physical and Spectral Properties
Preparation Methods
Starting Material Preparation: Trifluoromethoxybenzene Derivative
According to patent WO2016125185A2, trifluoromethoxybenzene derivatives can be synthesized via a multi-step process starting from trichloromethoxybenzene:
- Step 1 : Chlorination of anisole in the presence of radical initiators and chlorinated solvents under UV illumination to form trichloromethoxybenzene intermediates.
- Step 2 : Reaction of trichloromethoxybenzene with anhydrous hydrogen fluoride (AHF) at 80°C under pressure (30-35 kg/cm²) for 4-6 hours to substitute chlorine atoms with trifluoromethoxy groups, producing trifluoromethoxybenzene.
- Step 3 : Distillation under atmospheric pressure to isolate pure trifluoromethoxybenzene.
Nitration Reaction
The critical nitration step involves:
- Charging trifluoromethoxybenzene (or its methoxy-substituted derivative) with dichloromethane as solvent.
- Cooling the mixture to approximately 0°C.
- Adding a nitrating mixture of concentrated nitric acid and sulfuric acid slowly, maintaining the temperature between 0°C and 35°C.
- Reaction proceeds for 1-2 hours with gradual temperature increase to about 30°C.
- Quenching the reaction mixture into ice-cold water.
- Separation of organic and aqueous layers, drying, and solvent evaporation to isolate the nitro-substituted product.
The nitration predominantly yields the para isomer relative to the trifluoromethoxy group, with about 90% selectivity, and minor ortho isomers due to close boiling points.
Continuous Flow Nitration Process
Research published in Organic Process Research & Development (2017) details an advanced continuous flow nitration method for trifluoromethoxybenzene, which can be adapted for the methoxy-substituted derivative:
- Utilizes a microchannel reactor for enhanced control over reaction parameters.
- Systematic investigation of temperature, residence time, sulfuric acid strength, flow rate, and reactor design.
- Findings indicate that conversion rates are highly sensitive to these parameters, while product selectivity is mainly influenced by temperature.
- Scale-up achieved by combining microreactor with distributed packed tubular reactors, enabling kilogram-scale production with excellent performance.
- Advantages include improved safety, better heat management, and consistent product quality.
Data Summary Table: Key Reaction Parameters
| Step | Reagents & Conditions | Temperature (°C) | Time | Pressure (kg/cm²) | Yield/Selectivity |
|---|---|---|---|---|---|
| Chlorination | Anisole + Cl2 + UV + radical initiator + chlorinated solvent | 90-100 | 4-7 hours | Atmospheric | Crude chlorinated intermediate |
| Fluorination | Trichloromethoxybenzene + Anhydrous HF | 80 | 4-6 hours | 30-35 | Pure trifluoromethoxybenzene (isolated) |
| Nitration (Batch) | Trifluoromethoxybenzene + HNO3 + H2SO4 + DCM | 0 to 35 | 1-2 hours | Atmospheric | ~90% para-nitro isomer |
| Nitration (Flow) | Continuous flow microreactor with HNO3 + H2SO4 | 5 to 35 | Seconds to minutes (residence time) | Atmospheric | High conversion, controlled selectivity |
Research Findings and Optimization Notes
- Selectivity Control : The methoxy group is an ortho/para-directing substituent, while the trifluoromethoxy group is electron-withdrawing but also influences regioselectivity. Careful temperature control during nitration favors the para-nitro isomer formation.
- Solvent Choice : Dichloromethane is commonly used due to its ability to dissolve reactants and facilitate phase separation post-reaction.
- Reaction Temperature : Maintaining low temperatures (~0°C) during nitration reduces side reactions and over-nitration.
- Continuous Flow Advantages : Enhanced heat dissipation, precise residence time control, and safer handling of hazardous nitrating agents.
- By-products : Sulfuric acid and water are typical by-products; purification involves layer separation and solvent evaporation.
- Scale-up Potential : Continuous flow nitration demonstrates scalability with consistent quality and yield, suitable for industrial production.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methoxy-1-nitro-3-(trifluoromethoxy)benzene with high purity?
- Methodological Answer: A two-step approach is commonly employed:
Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution using potassium trifluoromethoxide on a pre-functionalized benzene derivative.
Nitration and methoxylation under controlled conditions to ensure regioselectivity. For example, nitration at the 1-position can be achieved using mixed HNO₃/H₂SO₄ at 0–5°C, followed by methoxylation via Ullmann coupling with CuI catalysis .
- Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >98% purity, as validated by COA data .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer:
- ¹H/¹³C-NMR : Resolve substituent positions and confirm regiochemistry. For example, the deshielding effect of the nitro group (δ ~8.2 ppm for aromatic protons) and the trifluoromethoxy group (δ ~7.5 ppm) are diagnostic .
- FT-IR : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₈H₆F₃NO₄, theoretical MW: 261.03) and isotopic patterns for bromine-free validation .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer:
- The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to the meta position and stabilizing intermediates in Suzuki-Miyaura couplings.
- The trifluoromethoxy group combines inductive (-I) and mesomeric (+M) effects, creating unique electronic environments. Computational studies (DFT) suggest its -I effect dominates, reducing electron density at the 4-position, which can hinder Pd-catalyzed couplings unless optimized ligands (e.g., SPhos) are used .
- Experimental Design : Perform Hammett studies with substituted analogs to quantify substituent effects on reaction rates .
Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer:
- Systematic Solubility Screening : Use a standardized protocol (e.g., shake-flask method at 25°C) across solvents like DMSO, acetonitrile, and toluene. Note that discrepancies often arise from residual moisture (hygroscopicity) or impurities.
- Thermodynamic Analysis : Measure solubility via UV-Vis spectroscopy and correlate with Hansen solubility parameters. For example, the trifluoromethoxy group increases affinity for halogenated solvents (e.g., dichloromethane) .
- Storage Considerations : Solubility decreases upon prolonged storage due to oxidative degradation; always use freshly distilled solvents and inert atmospheres .
Q. What computational approaches predict the stability of this compound under acidic or thermal conditions?
- Methodological Answer:
- Ab Initio Calculations (e.g., Gaussian) : Model bond dissociation energies (BDEs) for the C-O (trifluoromethoxy) and C-NO₂ bonds. The nitro group’s BDE (~260 kJ/mol) suggests thermal stability up to 150°C, consistent with TGA data .
- Molecular Dynamics Simulations : Predict degradation pathways under acidic conditions (e.g., hydrolysis of the methoxy group at pH < 2).
- Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 6 months) and HPLC monitoring .
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy (linked to nitro groups) .
- Waste Management : Quench reaction mixtures with aqueous NaHCO₃ to neutralize acidic byproducts before disposal.
- Spill Response : Absorb with inert material (vermiculite) and avoid solvents that may disperse vapors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
